Dibutan-2-yl trimethylsilyl hydrogen orthosilicate
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Overview
Description
Dibutan-2-yl trimethylsilyl hydrogen orthosilicate is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon bonds and are widely used in various fields of chemistry due to their unique properties. This compound is particularly notable for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutan-2-yl trimethylsilyl hydrogen orthosilicate typically involves the reaction of butan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the final product by the addition of orthosilicic acid. The reaction conditions generally require anhydrous solvents and an inert atmosphere to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a microreactor system, which allows for precise control of reaction conditions and efficient heat transfer. The use of microreactors also minimizes the risk of side reactions and improves the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibutan-2-yl trimethylsilyl hydrogen orthosilicate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in radical-based reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Tris(trimethylsilyl)silane is often used as a reducing agent in the presence of radical initiators.
Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic substrates and silanes.
Substitution: Functionalized organic compounds with new substituents replacing the trimethylsilyl group.
Scientific Research Applications
Dibutan-2-yl trimethylsilyl hydrogen orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The compound’s ability to stabilize reactive intermediates makes it valuable in complex synthetic pathways.
Biology: Organosilicon compounds, including this compound, are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, which benefit from the compound’s thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of dibutan-2-yl trimethylsilyl hydrogen orthosilicate involves the formation of stable silyl intermediates that can undergo further chemical transformations. The compound’s ability to form strong silicon-oxygen bonds is a key factor in its reactivity. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects through the modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Tris(trimethylsilyl)silane: A radical-based reducing agent.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy.
Uniqueness
Dibutan-2-yl trimethylsilyl hydrogen orthosilicate is unique due to its combination of a bulky trimethylsilyl group and a butyl group, which provides steric protection and enhances its stability. This makes it particularly useful in reactions where selective protection or deprotection of functional groups is required. Additionally, its ability to form stable intermediates and its versatility in various chemical reactions set it apart from other organosilicon compounds.
Properties
CAS No. |
88221-37-8 |
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Molecular Formula |
C11H28O4Si2 |
Molecular Weight |
280.51 g/mol |
IUPAC Name |
di(butan-2-yloxy)-hydroxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O4Si2/c1-8-10(3)13-17(12,14-11(4)9-2)15-16(5,6)7/h10-12H,8-9H2,1-7H3 |
InChI Key |
FVSGKRMAEBLHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](O)(OC(C)CC)O[Si](C)(C)C |
Origin of Product |
United States |
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